ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate
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Overview
Description
CARBAMIC ACID,[6-AMINO-5-NITRO-4-[(2-OXO-4-PHENYLBUTYL)AMINO]-2-PYRIDINYL]-, ETHYL ESTER(9CI) is a complex organic compound with a unique structure that includes a pyridine ring, a nitro group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CARBAMIC ACID,[6-AMINO-5-NITRO-4-[(2-OXO-4-PHENYLBUTYL)AMINO]-2-PYRIDINYL]-, ETHYL ESTER(9CI) typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Nitro Group: Nitration of the pyridine ring is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Attachment of the Phenylbutyl Group: The phenylbutyl group is introduced via a nucleophilic substitution reaction.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the amine group with ethyl chloroformate to form the ethyl ester of carbamic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent.
Industry
Materials Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of CARBAMIC ACID,[6-AMINO-5-NITRO-4-[(2-OXO-4-PHENYLBUTYL)AMINO]-2-PYRIDINYL]-, ETHYL ESTER(9CI) involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the pyridine ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Carbamic Acid Derivatives: Compounds with similar structures but different functional groups.
Pyridine Derivatives: Compounds with modifications on the pyridine ring.
Properties
CAS No. |
83269-04-9 |
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Molecular Formula |
C18H21N5O5 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C18H21N5O5/c1-2-28-18(25)22-15-10-14(16(23(26)27)17(19)21-15)20-11-13(24)9-8-12-6-4-3-5-7-12/h3-7,10H,2,8-9,11H2,1H3,(H4,19,20,21,22,25) |
InChI Key |
JDCMELLTUVTMCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)NCC(=O)CCC2=CC=CC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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